N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
- This compound belongs to the class of benzamides and features a pyrrolidine ring, which contributes to its biological activity.
- The chlorophenyl group and trimethoxybenzamide moiety enhance its pharmacological properties.
- Researchers have explored its potential in drug discovery due to its unique structure and stereochemistry .
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-chloroaniline to form the amide bond.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with reducing agents (such as LiAlH₄) or undergo nucleophilic substitution.
Major Products: These reactions can yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: It may serve as a probe for biological studies due to its unique structure.
Medicine: Investigate its potential as an anticancer or anti-inflammatory agent.
Industry: Explore its use in materials science or as a building block for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidine-containing molecules, such as indole derivatives , may share structural features.
Uniqueness: Highlight its distinct properties compared to related compounds.
Remember that this compound’s full potential awaits further exploration, and ongoing research may reveal additional applications and mechanisms
Properties
Molecular Formula |
C22H27ClN2O4 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-14-18(25-10-6-7-11-25)16-8-4-5-9-17(16)23/h4-5,8-9,12-13,18H,6-7,10-11,14H2,1-3H3,(H,24,26) |
InChI Key |
NSKGAADEUZKVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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